Cadaverin-Dihydrochlorid

Übersicht

Beschreibung

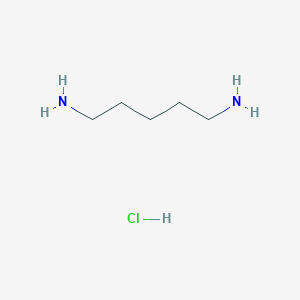

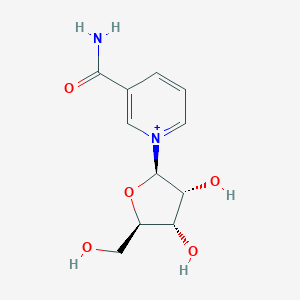

Cadaverine dihydrochloride, also known as 1,5-diaminopentane dihydrochloride, is an organic compound classified as a diamine. It is a colorless liquid with an unpleasant odor, often associated with the putrefaction of animal tissue. This compound is naturally present in small quantities in living organisms and is produced by the decarboxylation of lysine .

Wissenschaftliche Forschungsanwendungen

Cadaverin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Monomer für die Entwicklung von Hochleistungs-Polyamiden, Polyurethanen und Polyureas verwendet.

Biologie: Nimmt an pflanzlichen physiologischen Prozessen wie Zellteilung und Wachstum teil, fördert die Entwicklung von Stempeln und Staubblättern und reguliert die Seneszenz.

Medizin: Wird zur Behandlung von Arrhythmien, zur Linderung von Hypoglykämie und zur effektiven Heilung von Dysenterie eingesetzt.

Industrie: Anwendung in der Produktion von erneuerbaren Polymeren, wie z. B. Nylon 5X-Materialien, die eine hervorragende mechanische Festigkeit, Luftdurchlässigkeit, Feuchtigkeitsaufnahme und Flammwidrigkeit aufweisen

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Beim Zebrafisch wurde der Trace-Amin-assoziierte Rezeptor 13c (TAAR13c) als hoch affiner Rezeptor für Cadaverin identifiziert . Beim Menschen haben molekulare Modellierungs- und Docking-Experimente gezeigt, dass Cadaverin in die Bindungstasche des menschlichen TAAR6 und TAAR8 passt .

Wirkmechanismus

Target of Action

The primary target of Cadaverine is the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are key components of a variety of biological structures and functions.

Mode of Action

It is known that cadaverine is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme by mimicking the structure of lysine or its derivatives.

Biochemical Pathways

Cadaverine is involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway . It is produced by the decarboxylation of lysine, a process catalyzed by lysine decarboxylases . The specific biosynthetic pathways of Cadaverine from different substrates have been extensively studied .

Pharmacokinetics

Its metabolism and excretion are likely to involve enzymatic processes and renal clearance, respectively .

Result of Action

It is known that cadaverine has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .

Action Environment

The action, efficacy, and stability of Cadaverine can be influenced by various environmental factors. For instance, it has been reported that a strong acid environment can be harmful for Cadaverine production . Furthermore, the use of green chemical and bioconversion technologies has been suggested as a promising strategy for Cadaverine synthesis .

Biochemische Analyse

Biochemical Properties

Cadaverine Dihydrochloride plays a significant role in biochemical reactions. It is produced by the decarboxylation of lysine . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthetic pathways of cadaverine from different substrates and extensively interacts with key lysine decarboxylases .

Cellular Effects

Cadaverine Dihydrochloride influences various types of cells and cellular processes. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cadaverine Dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized by many methods, including the hydrogenation of glutaronitrile and the reactions of 1,5-dichloropentane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cadaverine Dihydrochloride change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Metabolic Pathways

Cadaverine Dihydrochloride is involved in several metabolic pathways. It is produced by the decarboxylation of lysine . The

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadaverine dihydrochloride can be synthesized through various methods. One common method involves the hydrogenation of glutaronitrile. Another method includes the reaction of 1,5-dichloropentane with ammonia .

Industrial Production Methods: The most promising strategies for the industrial production of cadaverine dihydrochloride involve green chemical and bioconversion technologies. These methods focus on the biosynthetic pathways of cadaverine from different substrates, utilizing lysine decarboxylases for the decarboxylation process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cadaverin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cadaverin kann oxidiert werden, um entsprechende Aldehyde und Säuren zu erzeugen.

Reduktion: Es kann reduziert werden, um primäre Amine zu bilden.

Substitution: Cadaverin kann an Substitutionsreaktionen teilnehmen, bei denen seine Aminogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise verwendet.

Hauptprodukte:

Oxidation: Erzeugt Aldehyde und Säuren.

Reduktion: Bildet primäre Amine.

Substitution: Führt zu verschiedenen substituierten Aminen.

Vergleich Mit ähnlichen Verbindungen

Cadaverin-Dihydrochlorid ähnelt anderen Diaminen wie Putrescin, 1,5-Pentandiamin und Pentamethylendiamin. Cadaverin ist aufgrund seiner spezifischen Anwendungen in der Herstellung von Hochleistungspolymeren und seiner Rolle in biologischen Prozessen einzigartig .

Ähnliche Verbindungen:

- Putrescin

- 1,5-Pentandiamin

- Pentamethylendiamin

Eigenschaften

CAS-Nummer |

1476-39-7 |

|---|---|

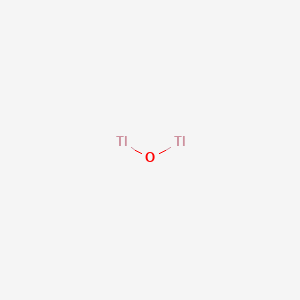

Molekularformel |

C5H15ClN2 |

Molekulargewicht |

138.64 g/mol |

IUPAC-Name |

pentane-1,5-diamine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |

InChI-Schlüssel |

RLNAIWYXIAJDTN-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN.Cl.Cl |

Kanonische SMILES |

C(CCN)CCN.Cl |

Key on ui other cas no. |

1476-39-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cadaverine dihydrochloride?

A1: Cadaverine dihydrochloride (NH3+(CH2)5NH3+.2Cl-.H2O) is a salt form of Cadaverine, a diamine formed during the breakdown of the amino acid lysine. It has a molecular weight of 191.1 g/mol and crystallizes in a monoclinic structure []. X-ray crystallography revealed that the crystal structure contains two molecules of Cadaverine, four chloride ions, and two partially disordered water molecules in the asymmetric unit [].

Q2: How can Cadaverine dihydrochloride be used to study the biosynthesis of quinolizidine alkaloids?

A2: Researchers have utilized labeled Cadaverine dihydrochloride to trace its incorporation into alkaloids. For example, by feeding (R)- and (S)-[1-2H]Cadaverine dihydrochloride to Sophora microphylla plants, scientists observed their incorporation into matrine, anagyrine, N-methylcytisine, and cytisine, providing insights into the biosynthetic pathways of these alkaloids []. Additionally, 13C-labeled Cadaverine dihydrochloride helped determine the specific incorporation of Cadaverine units into the structures of sparteine and lupinine [].

Q3: Can Cadaverine dihydrochloride be used to study enzyme activity?

A3: Yes, Cadaverine dihydrochloride is a known substrate for the enzyme diamine oxidase. Studies have used Cadaverine dihydrochloride and its analogues to investigate the substrate specificity and inhibition of this enzyme []. This research helps understand the enzyme's kinetics and potential applications in various biological processes.

Q4: Are there analytical methods for quantifying Cadaverine dihydrochloride in biological samples?

A4: Yes, various methods exist for quantifying Cadaverine dihydrochloride. One approach involves derivatizing it with orthophthalaldehyde (OPA) followed by spectrofluorimetric detection. This method, optimized for fish tissue, demonstrates high sensitivity, achieving limits of detection as low as 0.6 ng/mL []. Another method utilizes nuclear magnetic resonance (qNMR) to simultaneously quantify eight biogenic amine hydrochlorides, including Cadaverine dihydrochloride, with high accuracy and precision [].

Q5: What is the role of Cadaverine dihydrochloride in the formation of N-nitrosopiperidine in dry fermented sausages?

A5: Research suggests that while Cadaverine itself might not directly contribute to N-nitrosopiperidine (NPIP) formation, its metabolic precursor, piperidine, plays a significant role [, ]. Studies using a dry fermented sausage model showed that enriching the meat batter with piperidine led to increased NPIP formation, particularly in the presence of sodium nitrite and absence of sodium ascorbate, highlighting the influence of processing conditions on NPIP formation [].

Q6: Can Cadaverine dihydrochloride be used for applications other than studying alkaloids and enzymes?

A7: Yes, the ability of Cadaverine dihydrochloride to form colored complexes with reagents like orthophthalaldehyde makes it valuable in analytical chemistry, particularly for developing sensitive detection methods for biogenic amines in various matrices like food products [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)